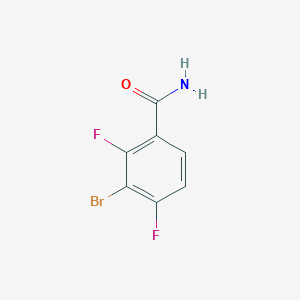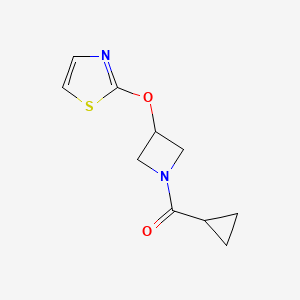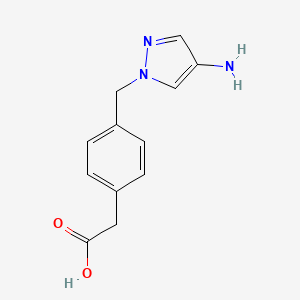
3-Bromo-2,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,4-difluorobenzamide: is an organic compound with the molecular formula C7H4BrF2NO It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4-difluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method involves the reaction of 2,4-difluorobenzamide with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like continuous flow reactors may be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,4-difluorobenzamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid and sulfuric acid for nitration, and chlorosulfonic acid for sulfonation.
Nucleophilic Substitution: Reagents such as sodium amide or thiolates under basic conditions.
Major Products Formed:
Nitration: 3-Bromo-2,4-difluoro-5-nitrobenzamide.
Sulfonation: 3-Bromo-2,4-difluoro-5-sulfonic acid benzamide.
Nucleophilic Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Bromo-2,4-difluorobenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for specific enzymes and receptors .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of 3-Bromo-2,4-difluorobenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 3-Bromo-2,6-difluorobenzamide
- 4-Bromo-2,3-difluorobenzamide
- 5-Bromo-2,4-difluorobenzamide
Comparison: While these compounds share similar structural features, the position of the bromine and fluorine atoms can significantly influence their chemical reactivity and biological activity. For example, 3-Bromo-2,6-difluorobenzamide may exhibit different reactivity in electrophilic aromatic substitution reactions compared to 3-Bromo-2,4-difluorobenzamide .
Properties
Molecular Formula |
C7H4BrF2NO |
|---|---|
Molecular Weight |
236.01 g/mol |
IUPAC Name |
3-bromo-2,4-difluorobenzamide |
InChI |
InChI=1S/C7H4BrF2NO/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H2,11,12) |
InChI Key |
PDMYDVWHLNLBQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)N)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Allyloxy)methyl]phenylZinc bromide](/img/structure/B14870911.png)




![6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14870938.png)



![7-Isobutyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14870982.png)

